4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains two pyrazole rings Pyrazoles are five-membered rings with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups.
1-Phenyl-3-methyl-1H-pyrazole: A pyrazole derivative with a phenyl group.
Uniqueness
The presence of both methyl and amine groups also provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-methyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-6(11-12-7(4)8)5-2-9-10-3-5/h2-3H,1H3,(H,9,10)(H3,8,11,12) |
InChI Key |
KXCJDGRYRDDZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CNN=C2 |
Origin of Product |
United States |
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